Cas no 871224-64-5 (Almorexant)

Almorexant is een selectieve duale orexinreceptorantagonist die wordt onderzocht voor de behandeling van slapeloosheid. Het werkt door de werking van orexine-neurotransmitters te blokkeren, die een sleutelrol spelen in het reguleren van waakzaamheid. Dit mechanisme zorgt voor een natuurlijkere slaapinductie zonder de veelvoorkomende bijwerkingen van traditionele sedativa, zoals cognitieve stoornissen of afhankelijkheid. Almorexant onderscheidt zich door zijn vermogen om de slaaparchitectuur te behouden, waardoor het geschikt is voor langdurig gebruik. Het heeft een gunstig farmacokinetisch profiel met een snelle opname en een voorspelbare eliminatie, wat bijdraagt aan een consistent therapeutisch effect. Klinische studies tonen aan dat het zowel de slaaponset als de slaapduur verbetert.
Almorexant structure
Almorexant structure
Product Name:Almorexant
CAS-nummer:871224-64-5
MF:C29H31F3N2O3
MW:512.5632584095
MDL:MFCD22419385
CID:69170
PubChem ID:23727689
Update Time:2025-10-24

Almorexant Chemische en fysische eigenschappen

Naam en identificatie

    • Almorexant
    • 3,4-Dihydro-6,7-dimethoxy-N-methyl-alpha-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-2(1H)-isoquinolineacetamide
    • (R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
    • (2R)-2-((1S)-6,7-Dimethoxy-1-{2-(4-(trifluoromethyl)phenyl)ethyl}-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
    • (2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenyl-acetamide
    • (R)-2-{(S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide
    • [3H]-Almorexant
    • ACT 078573
    • ACT-078573
    • Almorexant [inn]
    • AlMorexant HCl
    • Almorexant-13C,D3
    • (αR,1S)-3,4-Dihydro-6,7-dimethoxy-N-methyl-α-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-2(1H)-isoquinolineacetamide (ACI)
    • ((2r)-2-((1s)-6,7-dimethoxy-1-(2-(4-trifluoromethylphenyl)-ethyl)-3,4-dihydro-1h-isoquinolin-2-yl)-n-methyl-2-phenylacetamide)
    • UNII-9KCW39P2EI
    • HY-10805
    • ALMOREXANT [WHO-DD]
    • D09964
    • 871224-64-5
    • (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(triluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
    • BRD-K84810405-003-01-1
    • almorexantum
    • MFCD22419385
    • CHEBI:177401
    • ALMOREXANT [MI]
    • 1266467-63-3
    • BCPP000414
    • (2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-(trifluoromethyl)phenyl)ethyl)-3,4-dihydro-1H-isoquinolin-2-yl)-N-methyl-2-phenylacetamide
    • GTPL2886
    • 9KCW39P2EI
    • NS00072173
    • NCGC00378603-03
    • DB06673
    • Q4355941
    • Almorexant (INN)
    • (2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-(trifluoromethyl)phenyl)ethyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)-N-methyl-2-phenylacetamide
    • (2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-methyl-2-phenylacetamide
    • (R)-2-((S)-6,7-diMethoxy-1-(4-(trifluoroMethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-Methyl-
    • SCHEMBL196577
    • BCP9000275
    • CHEMBL455136
    • (2R)-2-((1S)-6,7-DIMETHOXY-1-(2-(4-(TRIFLUOROMETHYL)PHENYL)ETHYL)-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-N-METHYL-2-PHENYLACETAMIDE
    • (R)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
    • AC-24400
    • BDBM50292929
    • DTXSID801007352
    • BCP02616
    • (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
    • AS-17049
    • AKOS016011276
    • MDL: MFCD22419385
    • Inchi: 1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
    • InChI-sleutel: DKMACHNQISHMDN-RPLLCQBOSA-N
    • LACHT: C([C@@H]1N([C@H](C2C=CC=CC=2)C(=O)NC)CCC2=CC(=C(C=C12)OC)OC)CC1C=CC(C(F)(F)F)=CC=1

Berekende eigenschappen

  • Exacte massa: 512.22900
  • Monoisotopische massa: 512.229
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 10
  • Complexiteit: 722
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 50.8A^2
  • XLogP3: 6

Experimentele eigenschappen

  • Dichtheid: 1.205
  • Kookpunt: 620.4 °C at 760 mmHg
  • Vlampunt: 620.4 °C at 760 mmHg
  • PSA: 50.80000
  • LogboekP: 6.07070

Almorexant Beveiligingsinformatie

  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Almorexant Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
A575195-1mg
Almorexant
871224-64-5
1mg
$ 64.00 2023-04-19
TRC
A575195-5mg
Almorexant
871224-64-5
5mg
$ 155.00 2023-04-19
TRC
A575195-10mg
Almorexant
871224-64-5
10mg
$ 259.00 2023-04-19
DC Chemicals
DC24104-10 mg
Almorexant
871224-64-5 >98%
10mg
$160.0 2022-02-28
DC Chemicals
DC24104-50 mg
Almorexant
871224-64-5 >98%
50mg
$552.0 2022-02-28
DC Chemicals
DC24104-100 mg
Almorexant
871224-64-5 >98%
100mg
$960.0 2022-02-28
MedChemExpress
HY-10805-10mM*1mLinDMSO
Almorexant
871224-64-5 99.71%
10mM*1mLinDMSO
¥1635 2023-07-26
MedChemExpress
HY-10805-2mg
Almorexant
871224-64-5 99.71%
2mg
¥980 2023-06-14
MedChemExpress
HY-10805-5mg
Almorexant
871224-64-5 99.46%
5mg
¥1231 2025-04-15
MedChemExpress
HY-10805-10mg
Almorexant
871224-64-5 99.46%
10mg
¥1971 2025-04-15

Almorexant Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
Referentie
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

Productiemethode 2

Reactievoorwaarden
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ;  basified, rt
1.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
Referentie
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  16 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
3.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
Referentie
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Tetrahydrofuran ;  30 min, 50 °C; 50 °C → rt
1.2 6 h, rt
2.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Methanol ,  Water ;  16 h, 1 atm, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  16 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
5.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
Referentie
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
Referentie
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
2.2 Reagents: Sodium bicarbonate ;  basified, rt
2.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
Referentie
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

Productiemethode 7

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
2.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
3.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Sodium bicarbonate ;  basified, rt
3.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
Referentie
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Methanol ,  Water ;  16 h, 1 atm, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  16 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
4.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
Referentie
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium acetate ,  Tetrabutylammonium bromide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  16 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  16 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
4.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
Referentie
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Osmium tetroxide Solvents: 1,4-Dioxane ;  2 h, rt
2.1 Solvents: Tetrahydrofuran ;  2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
3.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
4.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
4.2 Reagents: Sodium bicarbonate ;  basified, rt
4.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
Referentie
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  0 °C; 30 min, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, rt
1.3 1 h, rt
1.4 Solvents: Water ;  rt
2.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Osmium tetroxide Solvents: 1,4-Dioxane ;  2 h, rt
3.1 Solvents: Tetrahydrofuran ;  2 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
4.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
5.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
5.2 Reagents: Sodium bicarbonate ;  basified, rt
5.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
Referentie
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

Almorexant Raw materials

Almorexant Preparation Products

Almorexant Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:871224-64-5)Almorexant
Ordernummer:A854362
Voorraadstatus:in Stock
Hoeveelheid:10mg/25mg/50mg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:50
Prijs ($):221.0/425.0/691.0
E-mail:sales@amadischem.com

Almorexant Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:871224-64-5)Almorexant
A854362
Zuiverheid:99%/99%/99%
Hoeveelheid:10mg/25mg/50mg
Prijs ($):221.0/425.0/691.0
E-mail